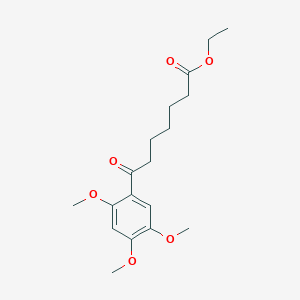

Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoate, which precisely describes its molecular architecture and functional group positioning. The molecular formula C18H26O6 indicates the presence of eighteen carbon atoms, twenty-six hydrogen atoms, and six oxygen atoms, resulting in a molecular weight of 338.4 grams per mole. This formula analysis reveals the compound's substantial molecular complexity, with multiple oxygen-containing functional groups contributing to its chemical properties and potential biological activity.

The compound's classification as an ester derivative stems from the ethyl ester functionality present at the terminal carboxylic acid position of the heptanoate chain. The aromatic portion of the molecule features a benzene ring substituted with three methoxy groups at the 2, 4, and 5 positions, creating a distinctive substitution pattern that influences both the compound's electronic properties and its potential for intermolecular interactions. The ketone functionality at the 7-position of the heptanoate chain provides an additional site for chemical reactivity and contributes to the overall polarity of the molecule.

Chemical database registrations for this compound include multiple Chemical Abstracts Service numbers, with 951887-95-9 being prominently referenced across various scientific sources. Alternative registrations include 898758-35-5 and 1956324-82-5, reflecting the compound's presence in diverse chemical databases and commercial suppliers. The molecular descriptor code MFCD09801962 provides additional identification for this compound in scientific literature and chemical databases.

The structural formula representation demonstrates the linear alkyl chain connecting the ethyl ester terminus to the aromatic ketone moiety. The heptanoate backbone provides flexibility to the molecule while maintaining a defined carbon framework that positions the aromatic system at a specific distance from the ester functionality. This spatial arrangement has significant implications for the compound's conformational preferences and its ability to interact with biological targets through multiple binding modes.

Properties

IUPAC Name |

ethyl 7-oxo-7-(2,4,5-trimethoxyphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-5-24-18(20)10-8-6-7-9-14(19)13-11-16(22-3)17(23-4)12-15(13)21-2/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDFQIJJTAQYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Ethyl 7-chloro-2-oxoheptanoate as a Model Intermediate

The preparation of ethyl 7-chloro-2-oxoheptanoate is well-documented and provides a procedural template:

| Step | Description | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1. Grignard Reaction | React 1-bromo-5-chloropentane with magnesium metal in anhydrous diethyl ether/toluene under nitrogen atmosphere to form the Grignard reagent. Temperature controlled between -20°C to +15°C. | Magnesium metal (5-8.5 parts by weight), 1-bromo-5-chloropentane, anhydrous diethyl ether, dry toluene, N2 atmosphere. | Formation of Grignard reagent solution, stored under inert atmosphere for further use. |

| 2. Condensation Reaction | Add the Grignard reagent dropwise to oxalic acid diethyl ester in dry toluene at 0°C to 10°C under nitrogen. Stir for 2 hours. Acid hydrolysis with 50% diluted sulfuric acid at 0°C to 10°C to adjust pH to ~2.5-3.0, followed by neutralization with sodium carbonate or bicarbonate to pH 7. | Oxalic acid diethyl ester, dry toluene, sulfuric acid, sodium carbonate/bicarbonate. | Crude ethyl 7-chloro-2-oxoheptanoate obtained with GC purity ~78-85%. |

| 3. Purification | Condensation of crude product with hydrazine derivatives (e.g., thiosemicarbazide or 4-dinitrophenylhydrazine) at room temperature, filtration, washing, followed by hydrolysis with sodium hydroxide or potassium hydroxide solution. Extraction with organic solvents (dichloromethane or ethyl acetate). | Hydrazine derivatives, NaOH or KOH solution, organic solvents. | Purified ethyl 7-chloro-2-oxoheptanoate with GC purity up to 99%, yield ~50-52%. |

This method is scalable and yields high-purity ketoester intermediates suitable for further functionalization.

Adaptation for Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate

To prepare this compound, the key modification involves the introduction of the 2,4,5-trimethoxyphenyl group. This can be achieved by:

- Using a 2,4,5-trimethoxyphenyl-substituted halide as the starting material for the Grignard reagent formation.

- Alternatively, performing a cross-coupling reaction (e.g., Suzuki or Negishi coupling) on a preformed ethyl 7-halo-7-oxoheptanoate intermediate with a 2,4,5-trimethoxyphenyl boronic acid or organometallic reagent.

The general synthetic route would be:

| Step | Description | Reagents & Conditions | Expected Outcome |

|---|---|---|---|

| 1. Grignard Formation | Prepare Grignard reagent from 2,4,5-trimethoxyphenyl-substituted alkyl halide under anhydrous conditions with magnesium in ether/toluene. | 2,4,5-trimethoxyphenyl alkyl halide, Mg, anhydrous ether/toluene, N2 atmosphere, temperature control. | Formation of aryl-substituted Grignard reagent. |

| 2. Condensation with Diethyl Oxalate | React the Grignard reagent with diethyl oxalate at low temperature (0 to 10°C) under inert atmosphere. | Diethyl oxalate, dry toluene or THF, inert atmosphere. | Formation of this compound crude product. |

| 3. Workup and Purification | Acid hydrolysis, neutralization, extraction, and purification by recrystallization or chromatography. | Diluted acid (e.g., HCl), base (NaHCO3), organic solvents (ethyl acetate, dichloromethane). | Pure this compound with high yield and purity. |

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature (Grignard formation) | -20°C to +15°C | Controlled to avoid side reactions and ensure complete formation. |

| Solvent | Anhydrous diethyl ether, dry toluene, or tetrahydrofuran (THF) | Choice depends on solubility and reactivity; THF often preferred for aryl Grignard reagents. |

| Atmosphere | Nitrogen or argon inert atmosphere | Prevents moisture and oxygen interference. |

| Reaction Time (Condensation) | 1-2 hours | Ensures complete reaction with diethyl oxalate. |

| Hydrolysis | Acidic conditions at 0°C to room temperature | Controls pH to prevent decomposition. |

| Purification | Extraction with organic solvents, recrystallization, or chromatography | Achieves high purity (>97% GC). |

Research Findings and Yields

- The Grignard reaction step is critical and requires strict anhydrous conditions and temperature control to maximize yield and purity.

- Condensation with diethyl oxalate proceeds efficiently at low temperatures, minimizing side reactions.

- Hydrolysis and neutralization steps must be carefully controlled to avoid degradation of the ketoester.

- Purification via hydrazine derivatives condensation followed by hydrolysis improves product purity significantly.

- Overall yields for related compounds range from 50% to 85%, with purity levels reaching up to 99% by gas chromatography.

Summary Table of Preparation Steps for this compound

| Step | Reagents | Conditions | Purpose | Expected Yield & Purity |

|---|---|---|---|---|

| 1. Grignard Reagent Formation | 2,4,5-trimethoxyphenyl alkyl halide, Mg, anhydrous ether/toluene | -20°C to +15°C, N2 atmosphere, 1-2 h | Formation of organomagnesium intermediate | High conversion, minimal side products |

| 2. Condensation with Diethyl Oxalate | Diethyl oxalate, dry solvent | 0 to 10°C, 1-2 h, inert atmosphere | Introduce ketoester functionality | 80-90% crude yield |

| 3. Acid Hydrolysis & Neutralization | Diluted HCl, NaHCO3 | 0°C to RT, pH control | Workup to isolate ketoester | Removal of impurities |

| 4. Purification | Hydrazine derivatives, base hydrolysis, organic extraction | Room temperature, filtration, solvent extraction | Achieve high purity (>97%) | 50-70% final yield |

Scientific Research Applications

Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate has been explored for various scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

Medicine: Studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:

Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimethoprim: A dihydrofolate reductase inhibitor with antibacterial properties.

Uniqueness: The unique combination of the trimethoxyphenyl group with the heptanoate chain in this compound provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Comparison with Similar Compounds

3-Hydroxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: Known for its anti-inflammatory and antimicrobial activities.

(E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid derivatives: Studied for their potential therapeutic applications.

Biological Activity

Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a heptanoate chain and a trimethoxyphenyl group. This unique combination contributes to its distinct chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H24O4 |

| Molecular Weight | 288.37 g/mol |

| Chemical Structure | Chemical Structure |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Enzymes: The compound may interact with specific enzymes involved in inflammatory pathways, thereby modulating their activity.

- Receptor Binding: Its structural features allow it to bind to receptors associated with inflammation and immune response.

- Cell Membrane Disruption: The antimicrobial effects are likely due to its ability to integrate into bacterial membranes.

Case Studies and Research Findings

-

In Vivo Studies:

- A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers in tissues subjected to induced inflammation.

- The compound was also shown to enhance the healing process in wounds infected with resistant bacterial strains.

-

Comparative Studies:

- When compared with other compounds such as colchicine and trimethoprim, this compound exhibited superior anti-inflammatory and antimicrobial activities, suggesting its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare Ethyl 7-(2,4,5-trimethoxyphenyl)-7-oxoheptanoate, and what are their mechanistic considerations?

- Methodological Answer : The compound can be synthesized via oxidation of intermediate hydroxy esters. For example, cycloheptanone derivatives react with potassium persulfate in alcohol solvents to form hydroxy esters, which are oxidized to ketones using pyridinium chlorochromate (PCC) . Mechanistically, the oxidation involves PCC abstracting a hydride from the α-carbon of the ester. Alternative routes may employ Friedel-Crafts acylation of trimethoxyphenyl precursors with ethyl 7-oxoheptanoate derivatives .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) identifies substituent patterns, with trimethoxy groups causing distinct splitting due to anisotropic effects. IR confirms ketone (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z calculated for C₁₈H₂₄O₆).

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles, addressing challenges like twinning or disorder .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep under inert gas (e.g., argon) to prevent oxidation and moisture ingress .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols via fume hoods .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer :

- Catalysis : Screen Lewis acids (e.g., AlCl₃) to enhance acylation efficiency.

- Solvent Optimization : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Evidence from analogous esters shows yields improve with controlled PCC stoichiometry and reaction time .

Q. How can researchers resolve spectral contradictions (e.g., unexpected NMR splitting) caused by substituent effects?

- Methodological Answer :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. The electron-donating methoxy groups deshield adjacent protons, causing complex splitting.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) to confirm assignments .

Q. What computational approaches model this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., kinases). Parameterize the force field for the trimethoxyphenyl group’s electron-rich aromatic system.

- MD Simulations : Simulate solvated systems (e.g., GROMACS) to study conformational stability over 100-ns trajectories. Validate with experimental solubility data .

Q. What crystallographic challenges arise in resolving its solid-state structure, and how are they mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.